![molecular formula C14H6N4O B3840228 6-Oxa-3,5,7,9-tetrazapentacyclo[9.7.1.02,10.04,8.015,19]nonadeca-1(18),2,4,7,9,11,13,15(19),16-nonaene](/img/structure/B3840228.png)
6-Oxa-3,5,7,9-tetrazapentacyclo[9.7.1.02,10.04,8.015,19]nonadeca-1(18),2,4,7,9,11,13,15(19),16-nonaene
Übersicht
Beschreibung
Acenaphtho[1,2-b][1,2,5]oxadiazolo[3,4-e]pyrazine (ANOP) is a strong electron acceptor moiety . It is used in the development of solution-processable pure-red thermally activated delayed fluorescence (TADF) emitters, which is a challenging task in the field of organic light-emitting diodes (OLEDs) .
Synthesis Analysis
ANOP is synthesized by fusing 1,2,5-oxadiazole on an acenaphtho[1,2-b]pyrazine unit through a simple and catalyst-free dehydration cyclization reaction . This is combined with rigid electron-donating units to create solution-processable pure-red TADF emitters .Molecular Structure Analysis
The molecular structure of ANOP is complex and involves the fusion of multiple heterocycles . The structure is designed to have small singlet-triplet energy gaps (ΔEST), which endows the emitters with a prominent TADF character and red emission .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of ANOP include a dehydration cyclization reaction and catalyst-free nucleophilic substitution reactions . These reactions are used to fuse the 1,2,5-oxadiazole on the acenaphtho[1,2-b]pyrazine unit and to combine the resulting structure with rigid electron-donating units .Physical and Chemical Properties Analysis
The physical and chemical properties of ANOP and its derivatives have been systematically investigated . These include optical, electrochemical, and film morphological properties . The ANTP-DMAC-based OLED, for example, realized a maximum external quantum efficiency of 6.8% with a peak wavelength at 630 nm .Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-oxa-3,5,7,9-tetrazapentacyclo[9.7.1.02,10.04,8.015,19]nonadeca-1(18),2,4,7,9,11,13,15(19),16-nonaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6N4O/c1-3-7-4-2-6-9-10(7)8(5-1)11-12(9)16-14-13(15-11)17-19-18-14/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPLXKYSOXVHAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=NC5=NON=C5N=C4C3=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


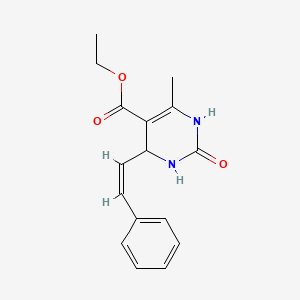
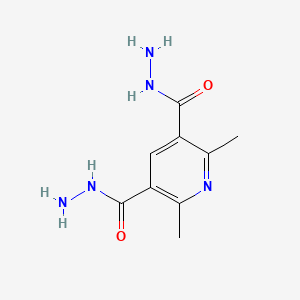

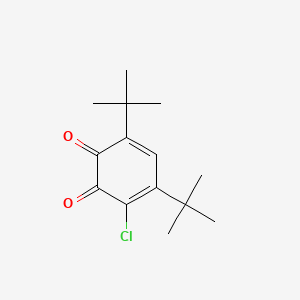
![3,4-dihydroxy-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide](/img/structure/B3840194.png)
![N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-3-chlorobenzohydrazide](/img/structure/B3840203.png)
![N'-[2-(benzyloxy)benzylidene]benzohydrazide](/img/structure/B3840210.png)
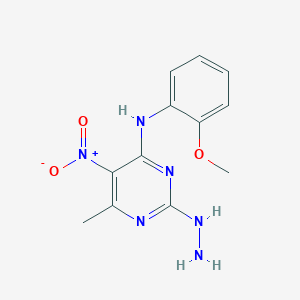
![ethyl 6'-amino-6-bromo-5'-cyano-2'-ethyl-5-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B3840215.png)

![3-chloro-N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide](/img/structure/B3840225.png)
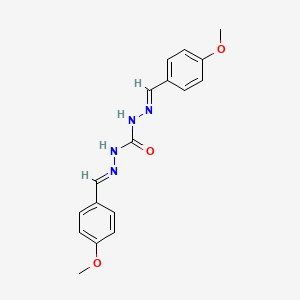
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B3840255.png)
![ethyl 1'-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-3-carboxylate](/img/structure/B3840259.png)
